![molecular formula C15H15ClN2O3S B4438355 N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438355.png)
N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is also known as TAK-715 and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammation and pain. It also inhibits the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in the regulation of inflammation and pain.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in lab experiments include its potent anti-inflammatory and analgesic properties. It has also been shown to have low toxicity and good pharmacokinetic properties. However, its limitations include its poor solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
For the research on N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide include the development of more efficient synthesis methods to improve its yield and purity. The investigation of its potential use in the treatment of other diseases such as cancer and autoimmune disorders is also an area of interest. The development of novel formulations and delivery methods to improve its solubility and stability is also an important future direction. Finally, the elucidation of its mechanism of action and the identification of its molecular targets will provide valuable insights into its therapeutic potential.
Scientific Research Applications
N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of rheumatoid arthritis, osteoarthritis, and neuropathic pain.
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(methanesulfonamido)-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-9-11(3-8-14(10)18-22(2,20)21)15(19)17-13-6-4-12(16)5-7-13/h3-9,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXDYTYIXVCGRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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